[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
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Overview
Description
[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[32This compound is particularly significant in the field of antibiotics, as it helps combat bacterial resistance by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves multiple steps. One common method includes the reaction of a diazabicyclo[3.2.1]octane derivative with an aminoethoxycarbamoyl group under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the correct stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common in modifying the compound to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified pharmacological properties .
Scientific Research Applications
[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as a model compound to study β-lactamase inhibition and develop new inhibitors.
Biology: Investigated for its role in bacterial resistance mechanisms and its potential to enhance the efficacy of existing antibiotics.
Medicine: Explored as a potential therapeutic agent in combination with β-lactam antibiotics to treat resistant bacterial infections.
Mechanism of Action
The compound exerts its effects by binding to the active site of β-lactamase enzymes, thereby inhibiting their activity. This prevents the breakdown of β-lactam antibiotics, allowing them to remain effective against bacterial infections. The molecular targets include various classes of β-lactamases, and the pathways involved are primarily related to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Relebactam: Similar in function but with distinct pharmacokinetic properties.
Vaborbactam: Known for its broad-spectrum β-lactamase inhibition.
Uniqueness
[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate is unique due to its specific binding affinity and inhibition profile, which makes it particularly effective against certain resistant bacterial strains. Its chemical structure also allows for modifications that can enhance its activity and stability .
Properties
Molecular Formula |
C9H16N4O7S |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
[2-(2-aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H16N4O7S/c10-3-4-19-11-8(14)7-2-1-6-5-12(7)9(15)13(6)20-21(16,17)18/h6-7H,1-5,10H2,(H,11,14)(H,16,17,18) |
InChI Key |
RSBPYSTVZQAADE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCN |
Origin of Product |
United States |
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